molecular formula C14H16ClFO3 B1326030 Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate CAS No. 951886-25-2

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate

Cat. No.: B1326030
CAS No.: 951886-25-2
M. Wt: 286.72 g/mol
InChI Key: HPWSUMZNNNKCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is a chemical compound with the molecular formula C15H17ClFNO4S . It is also known as TAK-242 and is a novel small molecule cytokine production inhibitor .


Synthesis Analysis

The synthesis of this compound involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . The phenyl ring substitution and modification of the ester and cyclohexene moieties were carried out .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexene ring, a sulfonyl group, and an ester group . It also contains a 2-chloro-4-fluorophenyl group .


Chemical Reactions Analysis

TAK-242 has been shown to suppress lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . It also inhibits mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate has been explored in the synthesis of various organic compounds. For instance, it has been used in the synthesis of optically active cyclohexene derivatives with potential applications as antisepsis agents. These syntheses involve intricate chemical processes and are crucial for developing new medicinal compounds (Yamada et al., 2006).

Chemical Reactivity and Structural Studies

  • The chemical reactivity of this compound has been a subject of study, particularly in the context of its interactions with other molecules. For example, research has examined its reaction with glutathione, an important antioxidant in biological systems, to understand its metabolic fate and potential biological interactions (Jinno et al., 2011).
  • Additionally, the molecular structure of related compounds has been analyzed using techniques like X-ray diffraction, providing insights into their potential applications in drug design and other fields (Gündoğdu et al., 2017).

Pharmacological Research

  • In pharmacology, derivatives of this compound have been investigated for their therapeutic potential. For instance, studies have shown that these derivatives can inhibit Toll-like receptor 4-mediated signaling, making them promising candidates for treating conditions like sepsis and systemic infections (Sha et al., 2007).

Applications in Non-Pharmacological Fields

  • Beyond its pharmaceutical applications, this compound and its derivatives have been studied for their potential use in other fields, such as the development of new materials or chemical processes. For example, research has focused on its role in the synthesis of novel compounds with potential industrial applications (Makino & Yoshioka, 1987).

Mechanism of Action

Future Directions

TAK-242 could be a promising therapeutic agent for inflammatory diseases, whose pathogenesis involves TLR4 . It is currently undergoing clinical trials for the treatment of sepsis .

Biochemical Analysis

Biochemical Properties

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate plays a significant role in biochemical reactions, particularly in the inhibition of Toll-like receptor 4 (TLR4) signaling. This compound interacts with TLR4, a protein that plays a crucial role in the immune response by recognizing pathogens and initiating inflammatory signaling pathways . By binding to TLR4, this compound inhibits the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This interaction is highly specific, as the compound does not affect other Toll-like receptors .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In immune cells such as macrophages and peripheral blood mononuclear cells (PBMCs), the compound suppresses the production of proinflammatory cytokines in response to lipopolysaccharide (LPS) stimulation . This suppression is achieved through the inhibition of TLR4 signaling, which in turn affects downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, this compound has been shown to reduce inflammation-mediated brain damage and improve neurological function in animal models of intracerebral hemorrhage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the intracellular domain of TLR4 . This binding prevents the interaction of TLR4 with adaptor molecules such as TIRAP and TRAM, which are essential for downstream signaling . By blocking these interactions, the compound inhibits both MyD88-dependent and TRIF-dependent signaling pathways, leading to a reduction in the production of proinflammatory cytokines . This mechanism highlights the compound’s potential as a therapeutic agent for inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on TLR4 signaling for extended periods . Long-term studies have shown that continuous exposure to the compound can lead to a gradual reduction in its efficacy, possibly due to cellular adaptation mechanisms . Despite this, the compound remains effective in reducing cytokine production and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits TLR4 signaling and reduces inflammation without causing significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and immunosuppression . These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with TLR4. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, while conjugation reactions facilitate its excretion . The metabolic byproducts of the compound have been shown to retain some of its biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound accumulates in specific compartments, such as the cytoplasm and endosomes, where it exerts its inhibitory effects on TLR4 signaling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it binds to the intracellular domain of TLR4 . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The compound’s presence in the cytoplasm allows it to effectively inhibit TLR4 signaling and reduce the production of proinflammatory cytokines .

Properties

IUPAC Name

ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(16)9-12(11)15/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWSUMZNNNKCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253075
Record name Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-25-2
Record name Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.